CPA inhibitor

Vue d'ensemble

Description

L’inhibiteur de la carboxypeptidase A est un composé conçu pour inhiber l’activité de la carboxypeptidase A, une métalloprotéase bien caractérisée. La carboxypeptidase A clive préférentiellement le résidu d’acide aminé C-terminal qui possède une chaîne latérale aromatique à partir de substrats peptidiques . Cette enzyme a été largement étudiée et sert de modèle pour de nombreuses autres métalloprotéases, y compris celles d’importance médicinale significative .

Méthodes De Préparation

La synthèse de l’inhibiteur de la carboxypeptidase A implique plusieurs étapes. Une voie de synthèse notable comprend la préparation de l’acide 2-benzyl-3,4-époxybutanoïque, qui est conçu comme un inhibiteur irréversible de la carboxypeptidase A . La synthèse commence avec l’acide 2-benzyl-2-vinylacétique optiquement actif, obtenu par résolution cinétique de l’ester méthylique racémique en utilisant l’alpha-chymotrypsine . Les conditions de réaction impliquent l’utilisation de réactifs et de catalyseurs spécifiques pour obtenir les stéréoisomères souhaités, qui présentent une activité inhibitrice .

Analyse Des Réactions Chimiques

L’inhibiteur de la carboxypeptidase A subit diverses réactions chimiques, y compris une modification covalente au niveau du carboxylate de Glu-270 dans le site actif de la carboxypeptidase A . La conception de l’inhibiteur est basée sur la topologie connue du site actif de l’enzyme et son mécanisme catalytique . Les principaux produits formés à partir de ces réactions comprennent l’enzyme inactivée avec une liaison covalente à l’inhibiteur .

Applications de la recherche scientifique

L’inhibiteur de la carboxypeptidase A a plusieurs applications de recherche scientifique. Il est utilisé comme composé modèle dans le développement de stratégies de conception d’inhibiteurs pour d’autres métalloprotéases . La capacité de l’inhibiteur à inactiver efficacement la carboxypeptidase A en fait un outil précieux pour étudier la structure et la fonction de l’enzyme .

Applications De Recherche Scientifique

Vascular Research

CPA has been utilized to investigate endothelium-dependent vasorelaxation mechanisms. Studies have shown that CPA induces significant vasorelaxation in mesenteric arteries through activation of store-operated calcium entry (SOCE). This effect is mediated by endothelial hyperpolarization and is crucial for understanding vascular function under pathological conditions such as colitis .

Cardiac Function Studies

In cardiac physiology, CPA serves as a valuable tool to elucidate the role of SERCA in cardiac contractility. Research indicates that CPA's inhibition of SERCA leads to impaired contraction-relaxation cycles in cardiac tissues, highlighting its potential implications in heart failure where SERCA expression is reduced .

- Case Study : In guinea pig cardiac tissue, CPA was shown to selectively inhibit SERCA without affecting the sodium-calcium exchanger, emphasizing its specificity and utility in cardiac research .

Smooth Muscle Excitability

CPA has been shown to enhance excitability in smooth muscle tissues. In studies involving ileal longitudinal smooth muscle strips, CPA increased spontaneous electrical activity and contractile responses through enhanced calcium influx via voltage-dependent calcium channels . This property makes CPA a useful agent for studying gastrointestinal motility disorders.

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Vascular Research | Induces vasorelaxation via SOCE activation | Significant vasorelaxation observed in mesenteric arteries |

| Cardiac Function | Inhibits SERCA leading to altered contractility | Impaired contraction-relaxation cycles in heart failure models |

| Smooth Muscle Excitability | Enhances calcium influx and electrical activity | Increased spontaneous contractions in ileal smooth muscle |

Mécanisme D'action

Le mécanisme d’action de l’inhibiteur de la carboxypeptidase A implique la modification covalente du site actif de l’enzyme. L’inhibiteur interagit avec l’ion zinc présent au niveau du site actif, qui joue un double rôle dans la liaison du substrat et l’activation de la liaison peptidique scissile . La conception de l’inhibiteur lui permet de former une liaison covalente avec le carboxylate de Glu-270, inactivant efficacement l’enzyme .

Comparaison Avec Des Composés Similaires

L’inhibiteur de la carboxypeptidase A peut être comparé à d’autres inhibiteurs conçus pour les métalloprotéases. Un tel composé est l’acide 2-benzyl-3,4-époxybutanoïque, qui présente une activité inhibitrice similaire . La spécificité et l’efficacité de l’inhibiteur de la carboxypeptidase A à inactiver l’enzyme le rendent unique . D’autres composés similaires comprennent des inhibiteurs conçus pour l’enzyme de conversion de l’angiotensine et l’enképhalinase, qui partagent des similitudes structurelles et fonctionnelles avec la carboxypeptidase A .

Activité Biologique

Cyclopiazonic acid (CPA) is a mycotoxin derived from fungi such as Aspergillus and Penicillium, recognized primarily for its role as a selective inhibitor of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA). This compound has been extensively studied for its biological activity, particularly regarding calcium transport and intracellular calcium dynamics in various tissues. This article will explore the biological activity of CPA, supported by data tables, case studies, and detailed research findings.

CPA functions by inhibiting the SERCA pump, which is crucial for calcium ion transport into the sarcoplasmic reticulum. By blocking this pump, CPA disrupts calcium homeostasis within cells, leading to increased intracellular calcium concentrations. This mechanism is particularly relevant in muscle tissues where calcium plays a vital role in contraction and relaxation cycles.

Key Findings:

- Inhibition of Ca²⁺-ATPase : CPA inhibits the Ca²⁺-stimulated ATPase activity with IC₅₀ values ranging from 0.2 µM to 1.0 µM depending on ATP presence .

- Specificity : CPA selectively inhibits SERCA without affecting other ATPases such as Na⁺-Ca²⁺ exchangers or H⁺-K⁺ ATPases .

Effects on Calcium Dynamics

Research indicates that CPA significantly alters intracellular calcium levels in various cell types, including smooth muscle and cardiac cells.

Table 1: Effects of CPA on Intracellular Calcium Levels

Case Studies

-

Cardiac Tissue Response :

In guinea pig atrial tissue, CPA was shown to reduce developed tension and alter the contraction-relaxation cycle. The study demonstrated that CPA's effects are frequency-dependent, suggesting that higher stimulation frequencies increase reliance on SERCA activity for contractile force generation . -

Aortic Smooth Muscle :

A study involving aortic cells from DOCA-hypertensive rats revealed that CPA inhibited caffeine-induced increases in intracellular calcium levels. This indicates that CPA not only affects calcium uptake but also influences the contractile response in hypertensive conditions . -

T-cell Activation :

CPA has also been studied in the context of immune cell activation. In CD8+ T-cells, inhibition of SERCA by CPA led to sustained high intracellular calcium levels, enhancing T-cell activation as measured by IFNg production .

Research Implications

The biological activity of CPA has significant implications for understanding calcium signaling pathways in both muscle physiology and immunology. Its selective inhibition of SERCA provides a valuable tool for researchers investigating calcium-related processes.

Future Directions:

- Therapeutic Potential : Investigating the potential therapeutic applications of CPA in conditions characterized by dysregulated calcium signaling.

- Mechanistic Studies : Further elucidation of the molecular mechanisms through which CPA alters calcium dynamics could lead to novel insights into muscle and cardiac function.

Propriétés

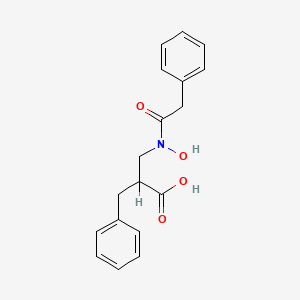

IUPAC Name |

2-benzyl-3-[hydroxy-(2-phenylacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c20-17(12-15-9-5-2-6-10-15)19(23)13-16(18(21)22)11-14-7-3-1-4-8-14/h1-10,16,23H,11-13H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONANXDRJJIGPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN(C(=O)CC2=CC=CC=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658554 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223532-02-3 | |

| Record name | 2-Benzyl-3-[hydroxy(phenylacetyl)amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.